

Carpachromene: Quantitative Data on Anti-Diabetic Activity

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Compound Focus: Carpachromene

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While stability data is lacking, the following table summarizes key quantitative findings from a study investigating **Carpachromene's** efficacy in ameliorating insulin resistance in a HepG2 cell model [1] [2].

Parameter	Experimental Findings
Cell Model	HepG2 insulin-resistant model (HepG2/IRM), induced with 0.005 μM insulin for 24 h [2].
Cytotoxicity	Cell viability > 90% at concentrations of 6.3, 10, and 20 $\mu\text{g}/\text{mL}$. Significant cytotoxicity observed at 25 $\mu\text{g}/\text{mL}$ and above [2].
Glucose Consumption	Significantly reduced extracellular glucose concentration in a concentration-dependent (5, 10, 20 $\mu\text{g}/\text{mL}$) and time-dependent (12, 24, 36, 48 h) manner [1] [2].
Glycogen Content	Increased glycogen content in HepG2/IRM cells, indicating improved glucose storage [1] [2].
Key Protein Modulation	Increased phosphorylated/total ratio of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 proteins [1].
Enzyme Activity	Significantly decreased PEPCK activity (reducing glucose production) and increased Hexokinase activity (increasing glucose utilization) [1].

Detailed Experimental Protocol for Insulin Resistance Study

This is the methodology used to generate the data in the table above, which can serve as a reference for designing stability studies [2].

- **1. Cell Culture and Model Establishment:** Human hepatoma HepG2 cells were cultured. To establish the insulin resistance model (HepG2/IRM), cells were treated with a low concentration of insulin (0.005 μM) for 24 hours, which was determined to maximally impair glucose consumption [2].
- **2. Cytotoxicity Assessment (Cell Viability Assay):** HepG2/IRM cells were treated with a range of **Carpachromene** concentrations (0.4 to 100 $\mu\text{g/mL}$) for 48 hours. Cell viability was assessed, likely using a standard method like MTT or CCK-8 assay, to determine non-toxic concentrations for subsequent experiments [2].
- **3. Glucose Consumption Measurement:** HepG2/IRM cells were treated with non-toxic doses of **Carpachromene** (5, 10, 20 $\mu\text{g/mL}$) for various time intervals (12 to 48 hours). The glucose concentration in the cell culture medium was measured to calculate the amount of glucose consumed by the cells [2].
- **4. Glycogen Content Analysis:** The glycogen content in **Carpachromene**-treated HepG2/IRM cells was quantified, possibly using an enzymatic method that breaks down glycogen and measures the resulting glucose [1].
- **5. Molecular Mechanism Analysis (Western Blot):** To understand the signaling pathway, the protein expression levels of key markers in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1) were analyzed in treated cells using Western blot. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting them with specific antibodies [1] [2].
- **6. Enzyme Activity Assays:** The activities of metabolic enzymes Phosphoenolpyruvate Carboxykinase (PEPCK) and Hexokinase (HK) were measured in cell lysates using specific kinetic assays [1].

A Framework for Investigating Carpachromene Stability

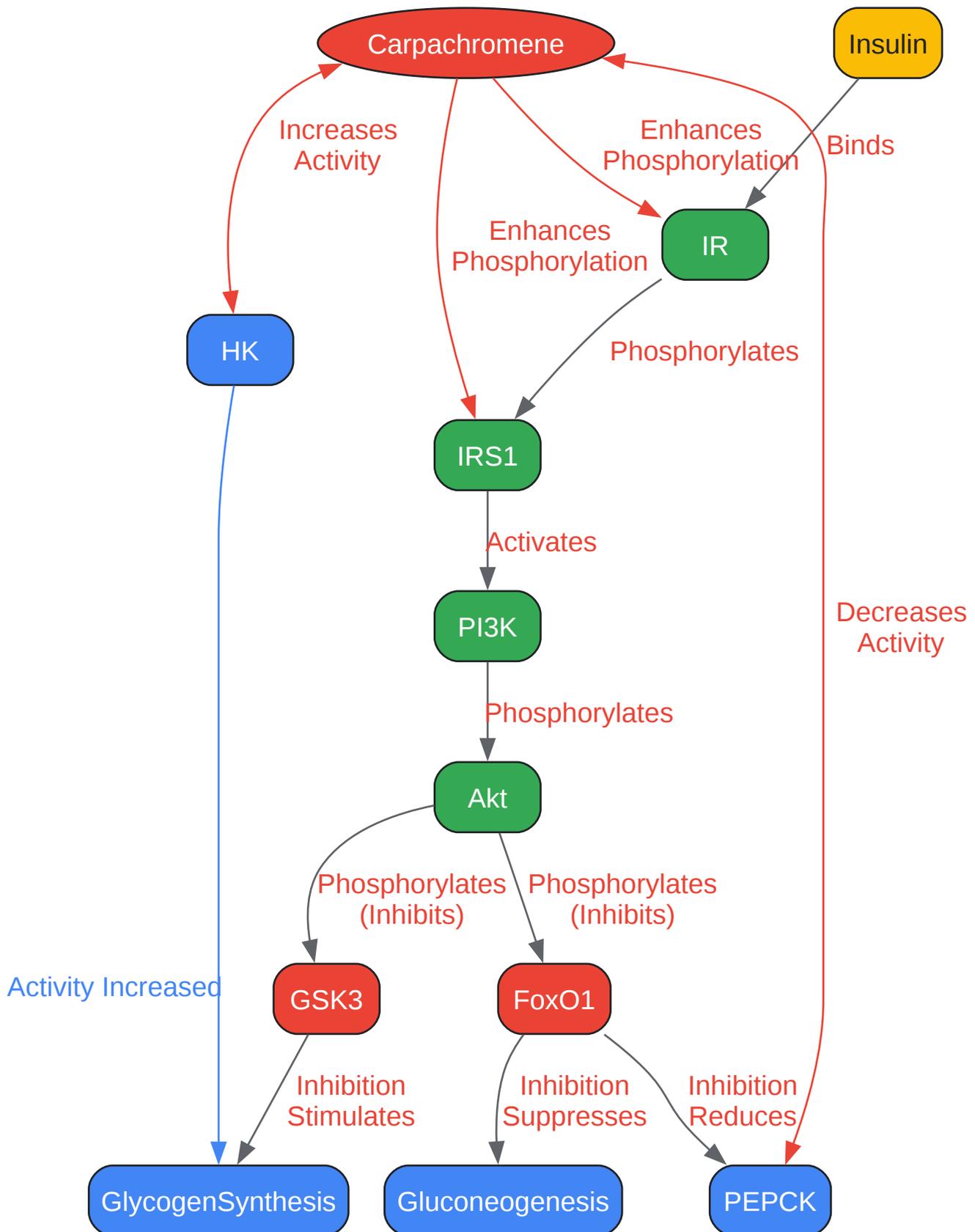
Since no direct stability data exists, here is a proposed approach to study it based on standard protocols for phytochemicals.

- **Recommended Stability-Indicating Assays**
 - **High-Performance Liquid Chromatography (HPLC):** The primary method for tracking **Carpachromene** concentration over time. Develop a method to separate **Carpachromene** from its potential degradation products.

- **Accelerated Stability Studies:** Expose **Carpachromene** solutions to stressed conditions (e.g., elevated temperatures like 40°C and 60°C, acidic/basic pH, oxidative stress with hydrogen peroxide) and sample at intervals for HPLC analysis.
- **Forced Degradation Studies:** Systematically degrade the compound under harsh conditions (strong acid/base, heat, light) to identify potential degradation products and validate the HPLC method's ability to separate them.
- **Key Stability-Influencing Factors to Test**
 - **Solvent System:** Test stability in different solvents (e.g., DMSO, ethanol, aqueous buffers).
 - **pH:** Prepare solutions in buffers of varying pH (e.g., 3, 7, 10) and monitor degradation.
 - **Temperature:** Store solutions at 4°C, 25°C (room temperature), and 40°C.
 - **Light Exposure:** Compare samples stored in the dark versus those exposed to ambient light.
- **Data Analysis:** Plot the remaining percentage of **Carpachromene** over time under each condition. Determine the degradation rate constant and half-life to quantify stability.

Visualizing the Mechanism of Action of Carpachromene

The study concluded that **Carpachromene** ameliorates insulin resistance by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1]. The following diagram illustrates this signaling pathway and the points where **Carpachromene** exerts its effects.



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This diagram shows the insulin signaling pathway restored by **Carpachromene** (red), leading to increased glycogen synthesis and suppressed gluconeogenesis (blue) [1].

Conclusion and Research Outlook

In summary, while **Carpachromene** shows **promising efficacy as an insulin sensitizer** by targeting a key metabolic pathway, its **stability profile in solution remains uncharacterized**.

To advance this compound in drug development, future work should first focus on establishing a robust stability-indicating HPLC-UV or LC-MS method. This should be followed by systematic stability studies under various stress conditions as outlined above.

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References

1. Carpachromene Ameliorates Insulin Resistance in HepG2 ... [pubmed.ncbi.nlm.nih.gov]
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